molecular formula C17H17N5O3S B14104809 methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B14104809
M. Wt: 371.4 g/mol
InChI Key: XIBKJSMFDRIHMD-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring through a cyclization reaction involving a suitable precursor. The pyrazole ring can be introduced via a condensation reaction with a hydrazine derivative. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the thiazole, pyrazole, or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities. Researchers may investigate its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its structure suggests that it may have activity against certain diseases or conditions, making it a subject of interest for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
  • Ethyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
  • Methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-[(3-pyridin-3-yl-1H-pyrazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N5O3S/c1-9(2)14-13(16(24)25-3)19-17(26-14)20-15(23)12-7-11(21-22-12)10-5-4-6-18-8-10/h4-9H,1-3H3,(H,21,22)(H,19,20,23)

InChI Key

XIBKJSMFDRIHMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3)C(=O)OC

Origin of Product

United States

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